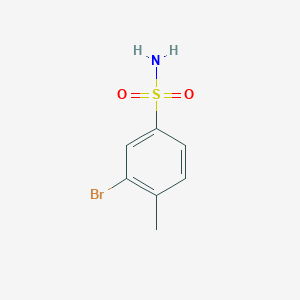

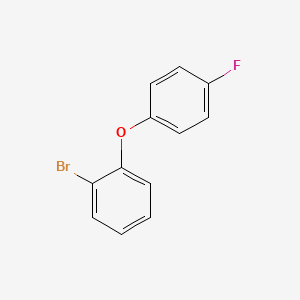

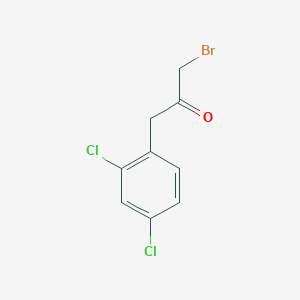

![molecular formula C12H19NO4 B1289646 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one CAS No. 280761-97-9](/img/structure/B1289646.png)

9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one is a compound that falls within the category of azabicycloalkane amino acids, which are considered as rigid dipeptide mimetics. These compounds are significant in the field of peptide-based drug discovery due to their constrained structure that can influence biological activity and stability .

Synthesis Analysis

The synthesis of related azabicycloalkane amino acids involves several steps, starting with the cleavage of methyl N-Boc-pyroglutamate with vinylmagnesium bromide to produce an acyclic gamma-vinyl ketone. This is followed by a Michael addition to produce an N-Boc-delta-oxo-alpha,omega-diaminoazelate intermediate. Subsequent hydrogenolysis yields the fused ring system, which after acidolytic deprotection and Fmoc-protection, provides building blocks suitable for solid-phase synthesis . Additionally, the synthesis of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione from diols has been achieved through crystallization and kinetic resolution using lipase . Moreover, a practical three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl, a related compound, has been developed, showcasing the versatility of synthetic approaches for these types of molecules .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a bicyclic framework that can adopt various conformations. For instance, acyl derivatives of 9-(2'-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α(and β)-ols have been studied by NMR spectroscopy, revealing preferred flattened chair-boat conformations and equilibria between two flattened chair-chair conformations through nitrogen inversion . The absolute configuration of related diones has been determined by comparing experimental and simulated circular dichroism (CD) spectra, obtained by ab initio time-dependent density functional theory (TDDFT) calculations .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by various reactions, such as the gold-catalyzed stereoselective synthesis of 9-oxabicyclo[3.3.1]nona-4,7-dienes, which demonstrates the feasibility of a formal [4 + 2] cycloaddition on an s-trans-heterodiene framework . Additionally, sequential 'condensation–iodolactonization' reactions have been employed to synthesize functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones, indicating the potential for regio- and diastereoselective transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. Detailed NMR analysis has shown that synthesized 3-azabicyclo[3.3.1]nonan-9-ones exist in a twin-chair conformation with equatorial orientation of substituents, which is consistent regardless of the incorporation of linear or bulkier groups . The antifungal screening of new 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oxime derivatives has revealed that compounds with halo-substituents at ortho/para positions exhibit a good antifungal profile, suggesting that the physical properties of substituents can influence biological activity . Additionally, the synthesis and characterization of 2-acetyl-9-azabicyclo[4.2.1]nonan-3-one, a conformationally locked s-cis analogue of anatoxin-a, has been reported, although it lacks both nicotinic and muscarinic potency, which is an important consideration in the context of physical properties affecting biological function .

属性

IUPAC Name |

tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-9H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLVVTNYEYTHMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC(=O)CC1COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

280761-97-9 |

Source

|

| Record name | tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)

![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)

![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)

![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)